molecular formula C10H9NO4 B088814 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid CAS No. 13610-59-8

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Cat. No. B088814
CAS RN: 13610-59-8
M. Wt: 207.18 g/mol
InChI Key: BMLRDVCKJXMASM-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a benzoxazol derivative, a class of compounds known for their diverse biological activities. These compounds have been synthesized and studied for their potential applications in various fields, excluding drug use and side effects as per the request.

Synthesis Analysis

Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates have been synthesized from 2-aminophenols and dimethyl-2-oxoglutarate under mild conditions, showing activity against Candida albicans and moderate activity against certain bacterial strains (Hachama et al., 2013).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar benzoxazol compounds have been studied using ab initio and density functional theory (DFT) methods, showing multiple stable conformers and providing insights into their molecular dynamics (Arslan, Algül, & Onkol, 2008).

Chemical Reactions and Properties

Zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides has been developed for synthesizing 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters, highlighting the versatile chemical reactivity of benzoxazinone derivatives (Peddinti, Dua, & Ghosh, 2021).

Physical Properties Analysis

The synthesis, characterization, and study of a new benzoxazin derivative as a corrosion inhibitor for carbon steel in acidic solution provided insights into the physical properties of such compounds, including their efficacy in corrosion inhibition (Hachama et al., 2016).

Scientific Research Applications

  • Analgesic and Anti-Inflammatory Properties: Derivatives of 2-Oxo-3H-benzoxazole, including those with 3-substituted-2-oxo-3H-benzoxazoles, have shown potent analgesic and anti-inflammatory activity. This includes compounds with acetic acid and propanoic acid derivatives. These compounds work by inhibiting the synthesis of prostaglandin E2 in vivo (Gülcan et al., 2003).

  • Antimicrobial Activity: Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates have been synthesized and tested for biological activity. They were found to be active against Candida albicans, and one derivative showed moderate activity against bacterial strains (Hachama et al., 2013).

  • Corrosion Inhibition: The benzoxazin derivative, methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, has been studied as a corrosion inhibitor for carbon steel in acidic solutions. It showed good inhibition efficiency, increasing with concentration (Hachama et al., 2016).

  • Antioxidant Properties: Synthesis and investigation of antioxidant properties of new triazole derivatives containing the 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid moiety have been conducted, demonstrating the potential for antioxidant activity (Dovbnya et al., 2022).

  • Antifungal and Antibacterial Activities: Fluorescent derivatives of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole, which includes the 3-(2-oxo-1,3-benzoxazol-3(2H)-yl) moiety, have been synthesized and evaluated for their antibacterial and antifungal activities (Phatangare et al., 2013).

properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLRDVCKJXMASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

CAS RN

13610-59-8
Record name 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Kovaitė, I Ramanauskaitė, I Jonuškienė… - Chemical …, 2013 - chemtech.ktu.lt
Rapeseed (Brassica napus L.) is one of the world’s most important sources of vegetable oil and protein meal used for food and for industrial purposes. Primary and secondary …
Number of citations: 0 www.chemtech.ktu.lt
E Kovaitė, I Ramanauskaitė, I Jonuškienė… - scholar.archive.org
Atliekant 3-indolilacto bei 3-(3-benzoksazolonil) propano rūgščių hidrazidų ir itakono rūgšties reakcijas, susintetintos 2-{[2-(1H-indol-3-ilacetil) hidrazinil] metil} butano dirūgštis (…
Number of citations: 0 scholar.archive.org
R Stankevičienė, I Jonuškienė… - Chemical …, 2010 - chemtech.ktu.lt
Naphthoquinones are largely found in plants, microorganisms, and some animals. These compounds have been widely used for various purposes as colorants for cosmetics, fabrics, …
Number of citations: 0 www.chemtech.ktu.lt

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